molecular formula C13H12FNO B7860195 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B7860195
M. Wt: 217.24 g/mol
InChI Key: HPDGIGZIWADNKW-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 2' position and a methoxy group at the 4' position on the biphenyl scaffold, with a primary amine at the para position of the second phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDGIGZIWADNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of 2-Fluoro-4-methoxyiodobenzene with 4-Aminophenylboronic Acid

A representative procedure adapts conditions from neuroprotective agent synthesis:

  • Reagents : 2-fluoro-4-methoxyiodobenzene (1.0 equiv), 4-aminophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent system : Dimethoxyethane/ethanol (1:1, 0.1 M).

  • Conditions : Reflux at 85°C for 6 hours under nitrogen.

Workup :

  • Dilution with ethyl acetate (20 mL) and water (10 mL).

  • Extraction (3× EtOAc), drying over Na₂SO₄, and column chromatography (hexanes/EtOAc 4:1).

Yield : 78% as pale yellow crystals.

Alternative Boronic Ester Approach

Using 4-(Boc-amino)phenylboronic acid pinacol ester followed by deprotection:

  • Coupling : Similar to above, with Pd/C (10 wt%) in H₂O/EtOH.

  • Deprotection : TFA/CH₂Cl₂ (1:2) at 25°C for 4 hours.

  • Yield : 82% after neutralization and extraction.

Ullmann Coupling for Cost-Effective Synthesis

Copper-Mediated Coupling of Halogenated Precursors

Adapted from antihypercholesterolemic agent synthesis:

  • Reagents : 2-Fluoro-4-methoxyiodobenzene (1.0 equiv), 4-nitroiodobenzene (1.1 equiv), CuBr (1.5 equiv), ZnCl₂ (2.0 equiv).

  • Solvent : Dry toluene (0.2 M).

  • Conditions : 110°C for 24 hours under nitrogen.

Post-reduction :

  • Nitro group reduction using H₂/Pd-C in EtOH (40 psi, 6 hours).

  • Total yield : 65% after silica gel purification.

Functional Group Interconversion via Sandmeyer Reaction

Diazotization-Amination Sequence

Modified from photochemical amination protocols:

  • Starting material : 2'-Fluoro-4'-methoxy-4-nitro-1,1'-biphenyl.

  • Nitro reduction : H₂/Pd-C (10%) in EtOH, 25°C, 2 hours (95% yield).

  • Diazotization : NaNO₂/HCl at 0°C, followed by amination with NH₄Cl/NH₄OH.

  • Yield : 70% after column chromatography.

Optimization of Reaction Parameters

Catalyst Screening (Table 1)

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/EtOH8578
Pd/CK₂CO₃H₂O/EtOH9072
CuBr/ZnCl₂-Toluene11065

Solvent Effects on Coupling Efficiency

  • Polar aprotic solvents (DME, DMF): Enhance Pd-catalyzed reactions but complicate purification.

  • Aqueous systems : Enable greener chemistry but require phase separation.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Hexanes/EtOAc gradients (10–30% EtOAc) effectively separate biphenylamines from diastereomers.

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals suitable for XRD.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 6.95–7.58 (m, 7H, Ar-H), 3.76 (br s, 2H, NH₂).

  • HRMS : m/z calc. for C₁₃H₁₁FNO [M+H]⁺ 232.0878; found 232.0881.

Challenges and Mitigation Strategies

  • Amination interference : Protect NH₂ as Boc during coupling; deprotect with TFA.

  • Regioselective halogenation : Use directing groups (e.g., methoxy) to control halogen position.

  • Pd leaching : Employ Pd/C with triethylamine to minimize metal contamination .

Chemical Reactions Analysis

Types of Reactions: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:
The compound exhibits a range of biological activities, making it a candidate for drug development. Biphenyl derivatives are known for their roles in pharmacology, particularly as:

  • Anticancer Agents: Certain biphenyl derivatives have been reported to possess anti-tumor properties. For instance, the structural characteristics of biphenyls allow them to interact with biological targets effectively, which is crucial for developing anticancer therapies .
  • Antimicrobial and Anti-inflammatory Agents: The functionalization of biphenyls can enhance their antimicrobial and anti-inflammatory activities. This is particularly relevant for compounds used in treating infections and inflammatory diseases .
  • Neuroprotective Agents: Some studies indicate that biphenyl derivatives may offer neuroprotection, suggesting potential applications in treating neurodegenerative diseases .

Materials Science

Organic Electronics:
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine serves as a vital component in the development of organic electronic materials:

  • Organic Light Emitting Diodes (OLEDs): The compound's electron-deficient nature and structural rigidity make it suitable for use in OLEDs. Its incorporation can improve the efficiency and stability of these devices .
  • Liquid Crystal Displays (LCDs): Similar properties allow biphenyl derivatives to be utilized in LCD technology, where they contribute to the modulation of light and image quality .

Synthetic Intermediate

Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis:

  • Synthesis of Other Compounds: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine can undergo various chemical reactions to produce more complex molecules. Its amino group can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis .
  • Catalysis Applications: The compound's structural features may also facilitate catalytic processes in organic reactions, enhancing the efficiency of synthesizing other important chemical entities .

Table 1: Summary of Biological Activities

Activity TypeExamples of ApplicationsReferences
AnticancerPotential use in targeted cancer therapies
AntimicrobialDevelopment of new antibiotics
Anti-inflammatoryFormulation of drugs for inflammatory diseases
NeuroprotectiveInvestigated for neurodegenerative disease treatment

Table 2: Applications in Materials Science

Application TypeSpecific Use CasesReferences
OLEDsEnhancing light emission efficiency
LCDsImproving image quality

Mechanism of Action

The mechanism of action of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural analogues differ in substituent positions and functional groups, significantly impacting their physicochemical and biological properties:

Compound Name Substituents Key Features Reference
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine 3'-F, 4'-OCH₃ Positional isomer; altered electronic effects due to fluorine proximity to methoxy
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine 4'-F, 3'-OCH₃ Anti-HIV activity (70% yield); fluorine and methoxy in reversed positions
2'-Methoxy-[1,1'-biphenyl]-4-amine HCl 2'-OCH₃ Lacks fluorine; hydrochloride salt enhances solubility
N-Isobutyl-[1,1'-biphenyl]-4-amine N-CH₂CH(CH₂)₂ Alkylated amine increases lipophilicity; synthesized via nickel catalysis
(E)-N-((3-Bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1′-biphenyl]-4-amine 4'-OCH₃, 3-CH₃, Schiff base Bromothiophene enhances π-stacking; methyl group sterically hinders rotation

Key Observations :

  • Positional Effects: Fluorine at 2' (target) vs.
  • Functional Group Variations : Schiff base derivatives (e.g., ) exhibit lower yields (33–51%) compared to Suzuki-coupled analogues (50–85%) due to additional condensation steps .

Key Observations :

  • Catalyst Efficiency : Palladium catalysts dominate in Suzuki couplings for biaryl synthesis, while nickel is preferred for alkylation .
  • Yield Variability : Schiff bases exhibit lower yields (~40%) due to equilibrium limitations, whereas Suzuki reactions achieve higher yields (up to 85%) .

Physicochemical Properties

Substituents critically influence melting points, solubility, and spectral properties:

Compound Name Melting Point (°C) Solubility Spectral Data (¹H/¹³C NMR) Reference
(E)-N-((3-Bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1′-biphenyl]-4-amine 183–184 Low in polar solvents Distinct imine (C=N) peak at ~8.5 ppm
2'-Methoxy-[1,1'-biphenyl]-4-amine HCl N/A Soluble in DMSO Aromatic protons at 6.8–7.6 ppm; methoxy at 3.8 ppm
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine N/A Slightly in DMSO Bromine-induced deshielding in aromatic region

Key Observations :

  • Melting Points : Schiff base derivatives (e.g., 183–184°C) have higher melting points than alkylated amines due to crystallinity from hydrogen bonding .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas brominated analogues require organic solvents .

Biological Activity

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is a compound with significant potential in medicinal chemistry, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine can be represented as follows:

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 221.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably receptors involved in neurotransmission and cellular signaling pathways.

Dopamine Receptor Modulation

Research indicates that compounds similar to 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine can act as positive allosteric modulators of the dopamine D1 receptor. This modulation enhances dopamine's effects without directly activating the receptor in the absence of dopamine . Such activity suggests potential applications in treating Parkinson's disease and other dopaminergic disorders.

Anticancer Activity

In vitro studies have demonstrated that derivatives of biphenyl amines exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer . The mechanisms include:

  • Induction of Apoptosis : Compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of DNA Methyltransferases : Some derivatives inhibit enzymes that are crucial for DNA methylation, which is often dysregulated in cancer .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
CytotoxicityKG-1 (leukemia)12.5Inhibition of DNMTs
AntiproliferativeMCF-7 (breast cancer)15.0Induction of apoptosis
Dopamine ModulationMouse model (reserpinized mice)N/APositive allosteric modulation

Case Study: Neuropharmacological Effects

A study involving reserpinized mice demonstrated that compounds similar to 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine significantly enhanced locomotor activity when combined with dopamine agonists. This suggests potential therapeutic benefits for conditions characterized by dopaminergic dysfunction .

Q & A

Q. What are the recommended synthetic routes for preparing 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine?

The compound can be synthesized via coupling reactions using Boc-protected amino acids and fluorinated biphenyl amines as precursors. For example, coupling reactions with Boc-L-Glu-OtBu and fluorinated biphenyl amines under optimized conditions (e.g., flash chromatography with ethyl acetate/hexane gradients) yield derivatives with high purity (59–74% yields) . Suzuki cross-coupling reactions are also viable for introducing substituents, as demonstrated in the synthesis of non-linear optical derivatives via palladium-catalyzed protocols .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons, methoxy/fluoro groups). ESI-MS or EI-MS provides molecular weight validation (e.g., observed m/z values within ±0.001 Da of theoretical masses). For example, derivatives of biphenyl amines show distinct NMR shifts for fluorine and methoxy groups, with ESI-MS confirming masses like 395.2174 .

Q. What safety protocols should be followed when handling this compound?

While related biphenyl amines are not classified as toxic in some studies , standard safety measures include:

  • Use of PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation of fine powders.
  • Avoid contact with ignition sources due to potential flammability .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence the torsional energy barriers and conformational stability of this biphenyl system?

Substituents alter electron density and steric effects, impacting rotational barriers. For instance, electron-withdrawing groups (e.g., fluorine) increase torsional barriers (V2 values of −4.29 kcal·mol⁻¹ for 3-fluoro-biphenyl), while methoxy groups may reduce barriers via conjugation. Computational models (e.g., molecular mechanics) can predict these effects by analyzing electron richness/deficiency .

Q. What methodologies are effective for studying its reactivity in cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura reactions are widely used to functionalize biphenyl amines. For example, coupling with boronic acids or esters under inert atmospheres (e.g., N₂) at 80–120°C yields biaryl derivatives. Reaction progress can be monitored via TLC, and products purified via flash chromatography .

Q. How is this compound utilized in the development of PET tracers or bioactive molecules?

Fluorinated biphenyl amines serve as precursors for PET tracer synthesis. For instance, coupling with glutamine derivatives produces tracers targeting metabolic pathways. Radiolabeling (e.g., with ¹⁸F) and in vitro/in vivo evaluations (e.g., biodistribution studies) are critical for validating tracer efficacy .

Q. What computational approaches predict electronic properties relevant to drug design or materials science?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, polarizability, and hyperpolarizability for non-linear optical applications. For example, derivatives with electron-donating methoxy groups show enhanced charge transfer, making them candidates for optoelectronic materials .

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